N-Isopropyl-2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide is a small-molecule compound identified through a virtual screen targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [ [] ] It belongs to a class of compounds known as 1,2,4-oxadiazoles, which are heterocyclic compounds with a wide range of biological activities. [ [] ] This compound has demonstrated antiviral activity against HIV-1 in primary human peripheral blood mononuclear cells. [ [] ] Its mechanism of action involves competing with PI(4,5)P2 for MA binding, thereby disrupting the assembly and budding of new virus particles. [ [] ]
N-Isopropyl-2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide inhibits HIV-1 assembly by targeting the MA protein. [ [] ] Mechanistic studies have shown that it competes with PI(4,5)P2 for binding to MA. [ [] ] This interaction disrupts the association of MA with the plasma membrane, which is critical for the assembly and budding of new viral particles. [ [] ] Mutations within the PI(4,5)P2 binding site of MA have been shown to decrease the antiviral effect of this compound, supporting its specific interaction with this site. [ [] ]
N-Isopropyl-2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide has shown promising antiviral activity against HIV-1 in vitro. [ [] ] It displays broad-spectrum activity against various group M isolates with IC50 values ranging from 7.5 to 15.6 μM. [ [] ] These findings suggest its potential as a lead compound for the development of novel anti-HIV therapeutics. Further investigations into its pharmacokinetic properties, in vivo efficacy, and safety profile are warranted.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: